IOWH032 is a synthetic small molecule that functions as a cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor. [, ] It belongs to a class of compounds known as CFTR modulators, specifically acting as a CFTR channel blocker. [, ] IOWH032 has been investigated for its potential as a therapeutic agent for secretory diarrhea [] and as a tool to understand the role of CFTR in viral infections like SARS-CoV-2. [, ]
The synthesis of IOWH-032 involves complex organic chemistry techniques tailored to produce a compound that effectively inhibits CFTR activity. Although detailed synthetic pathways are not extensively documented in the available literature, it is known that the compound's synthesis includes multiple steps that ensure high purity and bioactivity. The synthesis typically employs standard organic reactions such as coupling reactions, purification through chromatography, and characterization via spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure and purity of the final product .
Data regarding its molecular weight and specific bonding configurations would be essential for deeper insights into its pharmacokinetics and dynamics but are not provided in the current sources.
IOWH-032 primarily functions through its inhibition of CFTR, which plays a crucial role in chloride ion transport across epithelial membranes. This inhibition leads to reduced fluid secretion in various tissues. The specific chemical reactions involved include:
These interactions suggest that IOWH-032 can modulate ion transport effectively, making it a candidate for therapeutic applications.
The mechanism by which IOWH-032 exerts its effects involves blocking the CFTR channel, thereby inhibiting chloride ion flow across epithelial cells. This action leads to decreased transepithelial fluid movement, which is beneficial in conditions characterized by excessive fluid secretion such as cholera-induced diarrhea.
In vivo studies have shown that administration of IOWH-032 significantly reduces fecal output in animal models subjected to cholera toxin challenges, demonstrating its effectiveness as an anti-secretory agent . Additionally, recent studies indicate potential antiviral effects against herpes simplex virus by modulating cellular responses linked to CFTR activity .
While specific physical properties such as melting point or solubility are not detailed in the search results, IOWH-032 is described as a solid compound under standard laboratory conditions. Its chemical properties are characterized by:
Further characterization through analytical techniques would provide comprehensive data on these properties.
IOWH-032 has several promising applications in scientific research and clinical settings:
iOWH-032 (CAS 1191252-49-9) is a synthetic small molecule with the systematic chemical name 3-(3,5-dibromo-4-hydroxyphenyl)-N-[(4-phenoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide. Its molecular formula is C₂₂H₁₅Br₂N₃O₄, corresponding to a molecular weight of 545.18 g/mol [1] [6] [9]. The compound features three strategically designed functional domains that govern its biological activity:
This architecture positions iOWH-032 as a selective extracellular inhibitor of CFTR, leveraging halogen bonding and hydrophobic interactions for potency [9].
Table 1: Molecular Identity of iOWH-032
Property | Value |
---|---|
CAS Number | 1191252-49-9 |
Molecular Formula | C₂₂H₁₅Br₂N₃O₄ |
Molecular Weight | 545.18 g/mol |
IUPAC Name | 3-(3,5-dibromo-4-hydroxyphenyl)-N-(4-phenoxybenzyl)-1,2,4-oxadiazole-5-carboxamide |
Key Functional Groups | Dibromophenol, 1,2,4-oxadiazole, carboxamide |
iOWH-032 exhibits limited aqueous solubility (<0.0342 mg/mL in water) but high solubility in dimethyl sulfoxide (DMSO; ≥100 mg/mL) and ethanol (≥3.13 mg/mL with warming) [6] [9]. This profile aligns with its design as an orally administered drug candidate, where DMSO solubility facilitates in vitro testing and ethanol compatibility supports formulation development. Stability studies indicate the compound remains intact for >2 years when stored desiccated at -20°C, though it shows sensitivity to prolonged light exposure and hygroscopic conditions [1] [9]. Differential scanning calorimetry reveals a high melting point (>200°C), consistent with its crystalline solid state at room temperature [9].
Table 2: Physicochemical Profile of iOWH-032
Property | Value | Method/Notes |
---|---|---|
Aqueous Solubility | <0.0342 mg/mL | Predicted at 25°C |
DMSO Solubility | ≥100 mg/mL (183.43 mM) | Hygroscopic effects noted |
Ethanol Solubility | ≥3.13 mg/mL (with warming) | Requires gentle heating |
Solid-State Form | White to off-white crystalline powder | Stable at room temperature |
Storage Stability | >2 years at -20°C (desiccated) | Degrades under light/humidity |
The evolution of CFTR modulators reflects a paradigm shift from symptomatic management to targeted molecular intervention. Prior to 2012, therapies for CFTR-related disorders focused on palliative approaches: mucolytics (e.g., dornase alfa) for cystic fibrosis (CF) lung disease and oral rehydration for secretory diarrheas [5]. The discovery of ivacaftor (VX-770) in 2012 marked a breakthrough as the first CFTR potentiator, enhancing channel gating in G551D-CFTR mutants and achieving FDA approval for CF [5] [7]. Subsequent development of correctors (e.g., tezacaftor, elexacaftor) addressed folding defects in ΔF508-CFTR, culminating in triple-combination therapies (e.g., elexacaftor/tezacaftor/ivacaftor) that restore function to >90% of CF patients [7] [10].
Parallel efforts targeted CFTR overactivity in secretory diarrheas. Natural products like berberine and crofelemer showed modest antisecretory effects but faced limitations: berberine inhibits cytochrome P450 enzymes, while crofelemer's efficacy was inconsistent [3] [5]. iOWH-032 emerged from systematic optimization of oxadiazole-carboxamide scaffolds to achieve selective CFTR inhibition. Preclinical studies demonstrated >90% inhibition of cholera toxin-induced fluid secretion in murine models, positioning it as the first synthetic CFTR inhibitor advanced to human trials [4] [6] [9].
CFTR is the primary driver of intestinal fluid secretion during enterotoxin-mediated diarrheal diseases. Pathogens like Vibrio cholerae and enterotoxigenic Escherichia coli produce toxins that elevate intracellular cAMP, causing prolonged CFTR activation. This results in massive chloride (Cl⁻) and bicarbonate (HCO₃⁻) efflux into the intestinal lumen, followed by sodium (Na⁺) and water secretion [3] [5] [8]. The ensuing dehydration causes ~2 million annual deaths globally, predominantly in children [3] [9].
Conventional oral rehydration therapy (ORT) addresses dehydration but does not reduce fluid loss. iOWH-032 directly targets the molecular mechanism of secretion by binding CFTR’s extracellular surface, with half-maximal inhibitory concentrations (IC₅₀) of 1.01–8.0 μM in cell-based assays [1] [6] [9]. This mechanism is distinct from older antisecretory agents:
Notably, CFTR inhibition also demonstrates unexpected antiviral effects. In SARS-CoV-2-infected bronchial cells, iOWH-032 (10 μM) reduced viral replication by >90%, likely by modulating ACE2 expression or viral entry pathways [1] [8] [9]. This highlights the therapeutic versatility of CFTR modulation beyond secretory disorders.
Table 3: Key Antisecretory Agents Targeting Intestinal Ion Transport
Agent | Molecular Target | Mechanism | Limitations |
---|---|---|---|
iOWH-032 | CFTR chloride channel | Direct extracellular inhibition | Phase 2 efficacy not significant |
Crofelemer | CFTR & CaCC | Plant-derived proanthocyanidin | Inconsistent efficacy |
Berberine | Multiple (incl. CFTR) | Alkaloid; non-selective cAMP reduction | CYP450 inhibition |
Racecadotril | Enkephalinase | Indirect cAMP reduction | Limited potency |
All compound names mentioned: iOWH-032, ivacaftor (VX-770), tezacaftor, elexacaftor, berberine, crofelemer, loperamide, racecadotril.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6